C21H29FN4O4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H29FN4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H29FN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29) |
InChI Key |
MZDXDRJZXKJMGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Contextualization Within Modern Pharmaceutical and Chemical Research
Volitinib is a potent and highly selective ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. hutch-med.commedchemexpress.com The c-Met signaling pathway is crucial for normal cellular processes like embryonic development and wound healing; however, its abnormal activation is closely linked to tumor initiation and progression. biochempeg.com Dysregulation can occur through gene mutations, amplification, or protein overexpression, leading to the activation of downstream signaling pathways such as PI3K/AKT and Ras/MAPK, which promote tumor cell proliferation, migration, and invasion. biochempeg.comresearchgate.net
The therapeutic strategy behind Volitinib is to selectively bind to and inhibit the activation of c-Met, thereby disrupting these oncogenic signals. medchemexpress.com This targeted approach places it within a class of precision medicines designed to act on specific molecular drivers of a disease. Its high selectivity is a key feature, as it minimizes interactions with other kinases, which can be a concern with multi-kinase inhibitors. biochempeg.comnih.gov In preclinical studies, Volitinib demonstrated potent, dose-dependent anti-tumor activity in xenograft models with c-Met gene amplification, effectively inhibiting c-Met signaling and subsequent downstream pathways. researchgate.netnih.gov
Inhibitory Potency of Volitinib
| Target | IC50 / EC50 Value | Description |
|---|---|---|
| c-Met (recombinant) | 4 nmol/L nih.gov | Concentration for 50% inhibition of enzyme activity in vitro. |
| c-Met (phosphorylated) | 3 nM selleckchem.com | Concentration for 50% inhibition of phosphorylated c-Met. |
| c-Met Dysregulated Gastric Cancer Cell Lines | 0.6 nM/L–12.5 nM/L nih.gov | Concentration for 50% effective inhibition of cell proliferation. |
Overview of Scientific Interest and Historical Research Trajectories for C21h29fn4o4
The journey of c-Met as a therapeutic target began in the 1980s when it was identified as an oncogene. wikipedia.org This discovery spurred decades of research into the HGF/c-Met pathway's role in cancer, eventually leading to the development of inhibitors. nih.gov The first attempts to find ATP-competitive c-Met inhibitors occurred in the early 2000s. wikipedia.org
Volitinib (also known as Savolitinib, HMPL-504, or AZD6094) was discovered and developed by Hutchison MediPharma Limited. hutch-med.commedchemexpress.com The design of this novel triazolopyrazine c-Met inhibitor was detailed in research published in 2014, which outlined the structure-activity relationship studies that led to its identification. acs.org Preclinical studies highlighted its favorable pharmacokinetic properties and potent anti-tumor activities in xenograft models. acs.orgaacrjournals.org
In December 2011, a global licensing and co-development agreement was announced between Hutchison MediPharma and AstraZeneca PLC for Volitinib. hutch-med.com This partnership propelled the compound into clinical development, with the first-in-human Phase I clinical trial initiated in Australia in February 2012 to investigate its properties in patients with advanced solid tumors. lktlabs.comhutch-med.com The research trajectory has since expanded to investigate its utility in various cancers known to harbor c-Met alterations, including gastric cancer and non-small cell lung cancer. nih.govmdpi.comcancer.gov
Key Milestones in Volitinib Research
| Date | Milestone | Significance |
|---|---|---|
| Dec 2011 | Global co-development agreement between Hutchison MediPharma and AstraZeneca. hutch-med.com | Enabled progression into formal clinical development. |
| Feb 2012 | Initiation of the first-in-human Phase I clinical trial in Australia. hutch-med.com | Marked the beginning of clinical investigation for the compound. |
| Sep 2014 | Publication of the discovery and preclinical profile of Volitinib. acs.org | Provided the scientific community with the foundational chemical and biological data. |
| Jan 2015 | Preclinical data published on efficacy in gastric cancer patient-derived xenograft models. nih.gov | Demonstrated potent activity in clinically relevant models with c-Met dysregulation. |
Current Research Gaps and Future Directions for C21h29fn4o4 Investigations
Asymmetric Synthesis Approaches for Lestaurtinib
The stereochemistry of Lestaurtinib, like other members of the staurosporine family, is critical to its biological function. As a semi-synthetic derivative of the microbially-produced K252a, the inherent chirality of the natural precursor is often transferred to the final product. wikipedia.org However, total synthesis strategies for the core indolocarbazole scaffold necessitate robust asymmetric methods to establish the correct stereocenters.
Research into the synthesis of related indolocarbazoles has yielded several asymmetric strategies. One notable approach involves the asymmetric desymmetrization of key intermediates. For instance, a novel transformation of a cyclic sulfate intermediate, mediated by a chiral lithium amide base, was developed to produce a key ketone product with an enantiomeric excess (ee) of up to 87%. nih.gov This ketone serves as a crucial chiral building block for elaborating the complex framework of K-252a-related compounds. nih.gov
Furthermore, total synthesis efforts targeting the staurosporine aglycone have employed various asymmetric reactions. These include substrate-controlled diastereoselective reactions and the use of chiral catalysts to set key stereocenters early in the synthetic sequence. The first total synthesis of the staurosporine aglycone (also known as K252c) laid the groundwork for subsequent asymmetric approaches by establishing foundational routes to the core structure. rsc.org Later syntheses have focused on improving stereocontrol, often through intramolecular cyclizations like the Diels-Alder reaction on chiral substrates, which can establish multiple stereocenters in a single, predictable step. rsc.orgsemanticscholar.org
Development of Novel Synthetic Pathways for Analogs and Derivatives of Lestaurtinib
To improve the target specificity and overcome the poor selectivity that limits the therapeutic use of parent compounds like staurosporine, extensive efforts have been made to synthesize novel analogs and derivatives. nih.gov These modifications typically target the indolocarbazole core, the sugar moiety, or the lactam ring.
A significant advancement in this area is the use of C-H activation chemistry to functionalize previously inaccessible positions on the indolocarbazole nucleus. nih.govresearchgate.net Traditional methods for creating analogs relied heavily on electrophilic aromatic substitution, which limits modifications to specific, electronically activated positions. nih.gov Recently, iridium-catalyzed C–H borylation has been employed to introduce functionality at the C2 and C10 positions of the staurosporine core. This method provides access to novel phenols and other derivatives that were not achievable through prior synthetic routes. nih.gov
Another strategy involves modifying the substituents on the core structure. For example, twenty-four derivatives of staurosporine were synthesized through modifications at the 3'-N position of the sugar moiety and the 3- and 7-positions of the indolocarbazole core. researchgate.net These synthetic efforts included reactions such as acylation, halogenation, and oxidation to generate a library of new compounds for biological screening. researchgate.net The synthesis of the 3'-epi diastereomer of K-252a was undertaken to explore the stereochemical requirements of the sugar alcohol on kinase inhibition, demonstrating that inverting a single stereocenter can significantly alter the compound's activity profile. nih.gov
| Parent Scaffold | Modification Strategy | Position(s) Modified | Key Reagents/Reaction | Resulting Analog Type |
|---|---|---|---|---|
| Staurosporine | C-H Activation/Borylation | C2, C10 | Iridium catalyst, Bis(pinacolato)diboron | Phenolic and other C2/C10-substituted analogs nih.gov |
| Staurosporine | Acylation | 3'-N | Benzoyl chloride | 3'-N-benzoyl derivatives researchgate.net |
| Staurosporine | Oxidation | C7 | Pyridinium chlorochromate (PCC) | 7-oxo derivatives researchgate.net |
| Staurosporine | Halogenation | C3 | N-Chlorosuccinimide (NCS) | 3-chloro derivatives researchgate.net |
| K-252a | Stereochemical Inversion | 3'-OH | Multi-step synthesis to invert stereocenter | 3'-(S)-epi-K-252a nih.gov |
Advanced Chemical Synthesis Techniques for Lestaurtinib and Related Scaffolds
The construction of the complex, polycyclic indolopyrrolocarbazole core of Lestaurtinib has spurred the development and application of numerous advanced synthetic techniques. rsc.orgrsc.orgnih.gov These methods aim to build the scaffold efficiently and provide access to points for further diversification.
Modern synthetic strategies often employ powerful cross-coupling and cyclization reactions. Key methods reported for the synthesis of the staurosporine aglycone and related structures include:
Oxidative Photocyclization: This method is used to form the central carbazole ring from a bisindolylmaleimide precursor through irradiation with light in the presence of an oxidant. rsc.org
Stille Coupling: This palladium-catalyzed cross-coupling reaction has been used to connect indole fragments, forming a key C-C bond in the bisindole precursor prior to cyclization. rsc.org
Diels-Alder Cycloaddition: Intramolecular Diels-Alder reactions have been effectively used to construct the pentacyclic core, often with high stereocontrol. rsc.orgsemanticscholar.org
Gold-Catalyzed Cyclization: A tandem gold-catalyzed dehydrative cyclization followed by a Diels-Alder reaction has been developed as a facile route to indolocarbazole alkaloids. acs.org
Cadogan Cyclization: This reductive cyclization of a nitro-substituted biaryl system is a common method for forming the final indole ring of the core structure. rsc.org
Fischer Indole Synthesis: This classical reaction has been applied in modern total syntheses to construct one of the indole rings of the framework from a suitable phenylhydrazone precursor. semanticscholar.org
These advanced methods provide convergent and flexible access to the indolocarbazole skeleton, enabling the synthesis of not only the natural products themselves but also a wide array of designed analogs. rsc.orgderpharmachemica.com
| Synthetic Technique | Description | Key Reagents/Conditions | Application in Synthesis |
|---|---|---|---|
| Oxidative Photocyclization | Forms the carbazole ring from a bisindolylmaleimide. | UV light (e.g., 400 W Hg lamp), I₂ (catalyst) | Final ring closure to form the aglycone core. rsc.org |
| Stille Coupling | Pd-catalyzed coupling of an organostannane with an organic halide. | Pd(PPh₃)₄, Stannane derivative | Connection of two indole units. rsc.org |
| Intramolecular Diels-Alder | [4+2] cycloaddition to form a six-membered ring. | Heat or Lewis acid catalysis | Construction of the pentacyclic core. rsc.org |
| Gold-Catalyzed Cyclization | Dehydrative cyclization of propargyl alcohols to form dienes. | Au(I) or Au(III) catalyst | In-situ formation of dienes for subsequent Diels-Alder reactions. acs.org |
| Cadogan Cyclization | Reductive cyclization of nitroarenes. | P(OEt)₃ | Formation of an indole ring within the core structure. rsc.org |
Chemoenzymatic and Biocatalytic Strategies in Lestaurtinib Synthesis
The biosynthesis of indolocarbazole alkaloids provides a foundation for chemoenzymatic and biocatalytic approaches. rsc.org The parent compounds, staurosporine and K-252a, are natural products derived from microbial fermentation. nih.govsatoshi-omura.info Their biosynthesis involves a cascade of enzymatic reactions, starting from two molecules of tryptophan. rsc.orgsatoshi-omura.info Understanding these pathways opens opportunities for combinatorial biosynthesis and chemoenzymatic synthesis.
Combinatorial biosynthesis involves genetically engineering the producing microorganism to incorporate different building blocks or to express modified enzymes, leading to the production of novel analogs. The gene clusters responsible for staurosporine and K-252a biosynthesis have been isolated and characterized. rsc.org This allows for the targeted manipulation of enzymes such as l-tryptophan oxidases (e.g., RebO) and glycosyltransferases (e.g., RebG) to generate new derivatives. For example, the RebG glycosyltransferase has been shown to glycosylate a variety of indolocarbazole surrogates, sometimes with a notable lack of regioselectivity, which can be a tool for generating diversity. rsc.org
Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis. mdpi.comnih.govchemistryviews.org In the context of Lestaurtinib, a typical chemoenzymatic approach would involve the fermentative production of a key precursor, such as K-252a or its aglycone, followed by chemical modification to arrive at the final product. This semi-synthetic approach, which is how Lestaurtinib is produced, leverages the efficiency of the microorganism to assemble the complex, stereochemically rich core, while chemical synthesis provides the flexibility to introduce modifications not easily accessible through biological means. wikipedia.org This strategy avoids the lengthy and often low-yielding total synthesis of the complex core, making it a more practical route for producing larger quantities of the compound.
Rational Design Principles for Investigating Finerenone Analogs
The development of Finerenone and its analogs was guided by the need to overcome the limitations of traditional steroidal MR antagonists. nih.gov Steroidal MRAs, while effective, are associated with a range of side effects due to their structural similarity to steroid hormones, leading to interactions with other steroid receptors like androgen and progesterone (B1679170) receptors. patsnap.comresearchgate.net The rational design strategy for a new class of non-steroidal MRAs, therefore, focused on identifying novel chemical scaffolds that could achieve high potency and selectivity for the MR. nih.govnih.gov
The 1,4-dihydropyridine (B1200194) (1,4-DHP) ring was identified as a suitable scaffold for developing these non-steroidal MRAs. nih.govmdpi.com Structure-based drug design principles were employed, leveraging crystallographic data of the MR ligand-binding domain (LBD). This approach aimed to design molecules that could interact with the MR binding pocket with high affinity and specificity, while bearing no resemblance to the steroidal backbone. nih.govnih.gov
Key principles in the design of Finerenone analogs include:
Exploiting Induced-Fit Mechanisms: Design efforts have focused on creating compounds that can induce or adapt to specific conformations of the MR binding pocket. For example, designing libraries of compounds that explore the movement of key amino acid side chains, such as Met852, has been a strategy to improve selectivity. nih.gov
Targeting Specific Receptor Interactions: The design process targets unique interactions within the MR LBD that are not conserved in other oxosteroid receptors, such as the glucocorticoid (GR) and progesterone (PR) receptors. This is crucial for minimizing off-target effects. nih.gov
Modulating Co-regulator Recruitment: A primary goal is to design molecules that, upon binding to the MR, stabilize a receptor conformation incapable of recruiting transcriptional co-activators, which are essential for MR-mediated gene expression. nih.govmdpi.com Substituents on the DHP core are strategically placed to interfere with the positioning of critical structural elements of the receptor, such as helix H12. nih.govnih.gov
This rational, structure-guided approach has led to the development of Finerenone, a compound that combines the potency of spironolactone (B1682167) with the high selectivity of eplerenone, thereby offering an improved therapeutic profile. nih.govspringermedizin.de
Quantitative Structure-Activity Relationship (QSAR) Modeling for Finerenone and its Derivatives
While specific QSAR studies exclusively focused on Finerenone are not extensively published in public literature, the principles of QSAR are fundamental to the optimization of the 1,4-dihydropyridine class of molecules to which it belongs. nih.govntnu.no QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ntnu.no
For Finerenone and its derivatives, a QSAR study would involve the following steps:
Data Set Assembly: A series of 1,4-DHP analogs would be synthesized, and their MR antagonist activity (e.g., IC50 values) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Using statistical methods or machine learning algorithms, a mathematical model is built to correlate the calculated descriptors with the observed biological activity. nih.gov For instance, a hypothetical QSAR equation might look like: log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) - c(Descriptor 3) + ... + Constant
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
QSAR models for the 1,4-DHP class can provide valuable insights for designing new Finerenone derivatives with improved potency or selectivity. By analyzing the descriptors that positively or negatively influence activity in the model, medicinal chemists can prioritize which structural modifications are most likely to lead to more effective compounds.
| QSAR Modeling Component | Description | Relevance to Finerenone Derivatives |
| Dependent Variable | The biological activity being modeled. | MR binding affinity (Ki) or functional antagonist activity (IC50). |
| Independent Variables | Molecular descriptors calculated from the chemical structure. | Examples: Molar refractivity (steric), logP (hydrophobicity), partial atomic charges (electronic), topological indices. |
| Modeling Techniques | Statistical methods used to build the predictive equation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Gene Expression Programming, Machine Learning Algorithms. nih.gov |
| Primary Goal | To predict the activity of novel, unsynthesized compounds. | Guide the synthesis of new Finerenone analogs with enhanced MR antagonism and selectivity. |
Elucidation of Key Molecular Features Contributing to Finerenone's Biological Activity
The biological activity of Finerenone is defined by its unique interaction with the mineralocorticoid receptor. Its non-steroidal structure allows for a binding mode that is fundamentally different from that of steroidal MRAs. patsnap.comnih.gov
"Bulky" Antagonist Binding Mode: Finerenone is characterized as a "bulky" antagonist. nih.govyoutube.com Its three-dimensional structure occupies the ligand-binding pocket in such a way that it induces a specific conformational change in the receptor. This is in contrast to steroidal MRAs, which fit into the pocket in a manner more similar to the natural agonist, aldosterone. researchgate.net
Interaction with Key Amino Acid Residues: The high selectivity of Finerenone for the MR over other steroid receptors is attributed to specific interactions with key amino acid residues within the LBD. Molecular modeling and mutagenesis studies have identified Serine-810 (Ser-810) and Alanine-773 (Ala-773) as critical residues for this high selectivity. nih.gov These interactions help to anchor the molecule within the MR binding site in a unique orientation.
Prevention of Co-regulator Recruitment: The most critical consequence of Finerenone's binding mode is the prevention of the recruitment of transcriptional co-regulators. mdpi.comfrontiersin.org MR-mediated gene transcription requires the recruitment of co-activator proteins to the receptor complex. The distinct conformation induced by Finerenone, particularly the repositioning of a key region called Helix 12, creates a surface that is not conducive to co-activator binding. nih.govahajournals.org This mechanism effectively silences the receptor's transcriptional activity. researchgate.net Furthermore, Finerenone can inhibit the recruitment of these co-factors even in the absence of aldosterone, acting as an inverse agonist. youtube.comahajournals.org
| Feature | Finerenone (Non-steroidal) | Steroidal MRAs (e.g., Spironolactone) |
| Binding Mode | "Bulky" antagonist, induces unique receptor conformation. nih.govyoutube.com | "Passive" antagonists, more closely mimic agonist binding. nih.gov |
| Helix 12 Position | Causes protrusion, preventing co-activator binding. nih.govahajournals.org | Allows a conformation that can still partially recruit co-activators. nih.gov |
| Selectivity | High for MR over other steroid receptors. mdpi.com | Lower selectivity, leading to off-target effects. patsnap.com |
| Co-regulator Interaction | Potently blocks co-activator recruitment; acts as an inverse agonist. youtube.comahajournals.org | Can act as partial agonists, allowing some co-factor interaction. nih.gov |
Conformational Analysis and its Influence on Finerenone's Biological Profile
Conformational analysis, the study of the three-dimensional shapes of a molecule, is crucial to understanding Finerenone's mechanism of action. The specific, low-energy conformation that Finerenone adopts within the MR's ligand-binding pocket is directly responsible for its antagonist profile.
The non-steroidal, relatively rigid core of Finerenone, combined with the specific orientation of its substituent groups, forces the MR into an inactive conformation. patsnap.com The key event is the displacement of Helix 12 of the LBD. nih.govahajournals.org In the presence of an agonist like aldosterone, Helix 12 adopts a position that creates a binding groove for co-activator proteins. The bulky nature of Finerenone physically prevents Helix 12 from settling into this active conformation. researchgate.netahajournals.org Instead, it is pushed into a position that blocks the co-regulator binding site.
Molecular dynamics studies on other 1,4-DHP derivatives have shown that substituents at various positions on the DHP ring can significantly influence the stability of different receptor conformations and interfere with the positioning of Helix 12. nih.govmdpi.com This highlights the importance of the precise three-dimensional arrangement of Finerenone's atoms. The molecule is not merely a passive occupant of the binding pocket; its specific conformation actively reshapes the receptor into a non-functional state, thereby preventing the downstream signaling that leads to pro-inflammatory and pro-fibrotic gene expression. springermedizin.deresearchgate.net This conformational disruption is the molecular basis of Finerenone's potent and selective MR antagonism.
Mechanistic Investigations and Biochemical Interactions of C21h29fn4o4
Identification and Characterization of Molecular Targets for C21H29FN4O4.4.2. Receptor Binding Studies and Ligand-Target Interactions of this compound.4.3. Enzyme Inhibition and Modulation Mechanisms by this compound.4.4. Elucidation of Intracellular Signaling Pathways Modulated by this compound.4.5. Investigation of this compound's Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins).
To fulfill a request of this nature, a specific, well-characterized chemical compound with a history of scientific investigation is necessary. Should information on a researchable compound be provided, a detailed article adhering to the specified structure and content requirements could be generated.
Preclinical Pharmacological Efficacy Studies of C21h29fn4o4 Non Human Models
In Vitro Efficacy Studies of Tivozanib in Cellular Models
In vitro studies provide the initial assessment of a compound's biological activity in a controlled laboratory setting, utilizing cellular models to determine its effects on specific molecular pathways and cellular behaviors.
Application in Disease-Relevant Cell Line-Based Assays
Tivozanib has demonstrated significant anti-proliferative and anti-clonogenic effects in various cancer cell lines. In studies involving human glioblastoma (GBM) cells, treatment with tivozanib inhibited cell growth and reduced clonogenic survival as measured by MTT and colony formation assays. researchgate.net A significant decrease in cell viability was observed in these cells following treatment. researchgate.net
The compound's primary mechanism involves the potent inhibition of VEGFR phosphorylation. researchgate.net Tivozanib exhibits picomolar inhibitory activity against all three VEGF receptors. aveooncology.comaacrjournals.org This targeted action disrupts the VEGF signaling cascade, which is crucial for angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize. aacrjournals.orgresearchgate.net In ovarian cancer cell lines (OVCAR3 and A2780CP), tivozanib was shown to induce cell cycle arrest at the G2/M phase and promote a small degree of apoptosis. researchgate.net
Below is a summary of Tivozanib's inhibitory activity on key targets:
| Target | Potency (IC50) | Assay Type |
| VEGFR1 (FLT1) | 30.6 nM | Activity-based assay |
| VEGFR2 (KDR) | 6.5 nM | Activity-based assay |
| VEGFR3 (FLT4) | 15 nM | Activity-based assay |
This table presents the half-maximal inhibitory concentration (IC50) values of Tivozanib against the three Vascular Endothelial Growth Factor Receptors. Data sourced from preclinical kinase assays. nih.gov
Efficacy Assessment in Primary Cell Culture Systems
Beyond established cell lines, the efficacy of tivozanib has been assessed in primary cell cultures, which more closely represent the biological environment of a patient's tumor. Studies using primary cells have corroborated the anti-angiogenic effects observed in cell lines. For instance, in cultures of human endothelial cells, tivozanib effectively inhibits VEGF-stimulated proliferation and tube formation, key steps in the angiogenic process. This demonstrates its direct impact on the vascular component of the tumor microenvironment.
In Vivo Efficacy Studies of Tivozanib in Non-Human Organismal Models
In vivo studies in animal models are critical for evaluating a compound's efficacy within a complex biological system, providing insights into its anti-tumor and anti-angiogenic activity.
Selection and Validation of Animal Models for Tivozanib Research
A variety of animal models have been employed to investigate the preclinical efficacy of tivozanib. Human tumor xenograft models, where human cancer cells (e.g., lung, breast, colon, ovarian, pancreas, and prostate) are implanted into immunocompromised rodents, have been widely used. nih.gov These models are valuable for assessing the direct anti-tumor effects of the compound on human-derived cancers. nih.gov
Furthermore, genetically engineered mouse models (GEMMs) have been utilized. aacrjournals.orgresearchgate.net For example, chimeric mouse models with HER2-driven breast cancer or KRAS- and EGFR-driven lung cancers have been developed to study tivozanib's effects in tumors that arise within a more natural tissue microenvironment. aveooncology.comaacrjournals.orgresearchgate.net These models are particularly useful for capturing the complex interactions between tumor cells and their surrounding stroma and vasculature. aveooncology.comresearchgate.net Rodent models with peritoneal disseminated tumors have also been used to specifically assess anti-angiogenic and anti-metastatic effects. nih.gov
Pharmacodynamic Endpoints and Biomarker Development in Preclinical Efficacy Assessment of Tivozanib
Pharmacodynamic (PD) studies are essential to confirm that a drug is engaging its target and eliciting the desired biological response in vivo. For tivozanib, key PD endpoints include the assessment of tumor vascularity and the modulation of circulating biomarkers. nih.gov
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in rodent studies has shown that tivozanib treatment leads to reductions in tumor vascular hyperpermeability, indicating a functional anti-angiogenic effect. nih.gov Histological analysis of tumors from treated animals often includes staining for endothelial markers like CD31 to quantify microvessel density (MVD), which is typically reduced following tivozanib administration.
Circulating biomarkers are also monitored. Pharmacodynamic studies have shown that tivozanib treatment leads to a dose-dependent increase in serum VEGF-A and a decrease in soluble VEGFR-2, consistent with target engagement. nih.govnih.gov In some preclinical models, the infiltration of myeloid cells into the tumor has been identified as a potential biomarker of resistance to tivozanib. aveooncology.com
Efficacy Evaluation in Relevant Preclinical Disease Models
Across numerous preclinical disease models, tivozanib has demonstrated robust anti-tumor efficacy. In xenograft models of various cancers, tivozanib treatment resulted in significant tumor growth inhibition. nih.gov
In more complex GEMMs, such as those for HER2-driven breast cancer and EGFR- or KRAS-driven lung cancer, tivozanib conferred a significant survival benefit to the tumor-bearing mice. aveooncology.comaacrjournals.orgresearchgate.net In these models, responses could be heterogeneous, with some tumors showing significant regression while others progressed. aveooncology.comaacrjournals.org In a peritoneal disseminated tumor model, tivozanib inhibited tumor-induced angiogenesis and the development of metastases. nih.gov When treatment was initiated after vasculature had already formed, it resulted in the regression of these new vessels and malignant sites, ultimately leading to prolonged survival in treated rats. nih.gov
The table below summarizes the response to Tivozanib in a HER2-driven breast cancer model.
| Metric | Vehicle Control | Tivozanib Treated |
| Total Tumor Count | 28 | 45 |
| Complete Regression (CR) | 0 | 6 |
| Partial Regression (PR) | 1 | 25 |
| Stable Disease (SD) | 4 | 12 |
| Progressive Disease (PD) | 23 | 2 |
| Response Rate (CR + PR) | 4% | 69% |
| Disease Control Rate (CR + PR + SD) | 18% | 96% |
This table shows the outcomes of Tivozanib treatment in a chimeric mouse model of HER2-driven breast cancer, demonstrating a significant increase in both response rate and disease control rate compared to the vehicle control. aveooncology.com
Prodrug Design and Biotransformation Strategies for C21h29fn4o4
Rationale and Design Principles for Enhancing C21H29FN4O4 Delivery in Research Settings
The primary goal of designing prodrugs for this compound is to improve its utility in research by addressing limitations such as poor solubility, limited permeability across biological membranes, and rapid metabolism. ijpcbs.comnih.gov Prodrugs can be engineered to increase aqueous solubility, which is crucial for in vitro experiments and for developing formulations for in vivo studies. nih.gov By masking polar functional groups or attaching hydrophilic moieties, the solubility of this compound can be significantly enhanced.
Another key principle is to improve the compound's ability to cross cellular membranes and reach its target site. researchgate.net This is often achieved by increasing its lipophilicity, allowing for better absorption and distribution. Furthermore, prodrugs can be designed to protect this compound from premature degradation by metabolic enzymes, thereby prolonging its circulation time and ensuring that a sufficient concentration reaches the target tissue. nih.gov The design process also considers the specific enzymes or physiological conditions that will trigger the release of the active compound, aiming for site-specific activation to maximize efficacy and minimize off-target effects. researchgate.net
Chemical Strategies for this compound Prodrug Development
Several chemical strategies can be employed to create prodrugs of this compound, depending on the functional groups present in its structure. Common approaches include the formation of esters, carbonates, carbamates, amides, and phosphates. These linkages are designed to be cleaved by specific enzymes, such as esterases, phosphatases, or cytochrome P450 enzymes, which are abundant in the body. nih.govmdpi.com
For instance, if this compound contains a hydroxyl or carboxyl group, it can be readily converted into an ester prodrug. The choice of the ester promoiety can be tailored to modulate the prodrug's solubility, lipophilicity, and rate of hydrolysis. Similarly, amine functionalities can be modified to form amides or carbamates. The selection of the appropriate chemical linkage and promoiety is critical for controlling the rate and location of this compound release. nih.gov
| Prodrug Linkage | Target Functional Group in this compound | Activating Enzyme Class |
| Ester | Hydroxyl, Carboxyl | Esterases |
| Carbonate | Hydroxyl | Esterases |
| Carbamate | Amine, Hydroxyl | Carboxylesterases |
| Amide | Amine, Carboxyl | Amidases, Proteases |
| Phosphate | Hydroxyl | Alkaline Phosphatases |
Enzymatic and Chemical Biotransformation Pathways of this compound Prodrugs
The activation of this compound prodrugs relies on biotransformation, a process involving enzymatic and chemical reactions in the body. nih.govresearchgate.net Phase I metabolic enzymes, particularly cytochrome P450s, and various hydrolases are often responsible for the initial cleavage of the promoiety. nih.gov The specific enzymatic pathway depends on the chemical nature of the prodrug linkage. For example, ester-based prodrugs are typically hydrolyzed by carboxylesterases, which are widely distributed in the liver, plasma, and other tissues. mdpi.com
The design of chemo-enzymatic pathways can offer more efficient synthesis routes by combining the strengths of both chemical and enzymatic conversions. nih.gov This approach allows for the creation of complex prodrugs that can be activated through a cascade of reactions, providing an additional layer of control over drug release. nih.gov Understanding the metabolic stability of the prodrug and the kinetics of its conversion to this compound is essential for predicting its in vivo performance. nih.govresearchgate.net
In Vitro and In Vivo Assessment of this compound Prodrug Activation and Target Release
To evaluate the effectiveness of a this compound prodrug, a series of in vitro and in vivo studies are conducted. nih.gov In vitro assays are used to determine the prodrug's stability in various biological fluids, such as plasma and simulated gastric or intestinal fluids. nih.gov These experiments also measure the rate of conversion to the active compound in the presence of liver microsomes or specific recombinant enzymes. nih.govnih.gov Cell-based assays are employed to assess the prodrug's ability to permeate cell membranes and release this compound intracellularly. nih.gov
In vivo studies in animal models are crucial for evaluating the prodrug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov These studies measure the plasma concentrations of both the prodrug and the released this compound over time. This data helps to determine key parameters such as bioavailability, half-life, and clearance. By comparing the pharmacokinetic profiles of the prodrug and the parent compound, researchers can assess the extent to which the prodrug strategy has improved the delivery of this compound.
| Assessment Method | Purpose | Key Parameters Measured |
| In Vitro | ||
| Stability Assays | Determine stability in biological fluids | Half-life, degradation rate |
| Metabolic Assays | Measure conversion to active drug | Rate of conversion, metabolite identification |
| Cell Permeability Assays | Assess ability to cross cell membranes | Permeability coefficient |
| In Vivo | ||
| Pharmacokinetic Studies | Evaluate ADME properties | Bioavailability, Cmax, Tmax, half-life |
| Tissue Distribution Studies | Determine where the drug accumulates | Concentration in different organs/tissues |
Computational Approaches in this compound Prodrug Design
Computational methods are increasingly used to guide the rational design of prodrugs, saving time and resources compared to traditional trial-and-error approaches. researchgate.netfrontiersin.org Molecular modeling techniques, such as molecular docking, can be used to simulate the interaction between a prodrug and its target activating enzyme. mdpi.com This allows researchers to predict how efficiently the enzyme will cleave the promoiety and release this compound.
Quantum mechanics (QM) and molecular mechanics (MM) methods are employed to calculate the electronic and steric properties of prodrug candidates. nih.govlongdom.org These calculations help in understanding the mechanism of intramolecular processes that can influence the rate of drug release. researchgate.netnih.gov By correlating calculated parameters with experimental data, computational models can be developed to predict the activation kinetics of new prodrug designs, thereby accelerating the optimization process. mdpi.comalquds.edu
| Computational Method | Application in Prodrug Design |
| Molecular Docking | Predicts binding affinity and orientation of the prodrug in the enzyme's active site. mdpi.com |
| Quantum Mechanics (QM) | Calculates electronic properties and reaction energies to understand cleavage mechanisms. nih.govlongdom.org |
| Molecular Mechanics (MM) | Simulates molecular structures and dynamics to assess conformational stability. nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of the prodrug and enzyme over time to study the activation process. mdpi.com |
Advanced Analytical Methodologies for C21h29fn4o4 Research
Chromatographic and Spectroscopic Techniques for Quantification and Profiling
In a hypothetical scenario where C21H29FN4O4 is a known research compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) would likely be the cornerstone for its quantification and profiling. These methods offer high resolution and sensitivity for separating the analyte of interest from complex mixtures.
Coupling these chromatographic systems with various detectors is standard practice. Spectroscopic detectors, such as UV-Vis or Diode Array Detectors (DAD), would be utilized if the compound possesses a suitable chromophore. For compounds lacking a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) could be employed. The choice of chromatographic conditions, including the stationary phase (e.g., C18, HILIC) and mobile phase composition, would be meticulously optimized to achieve the desired separation and peak shape.
Table 1: Hypothetical Chromatographic and Spectroscopic Parameters for this compound Analysis
| Parameter | Typical Method | Details |
| Chromatography | UHPLC | Provides faster analysis and better resolution compared to HPLC. |
| Stationary Phase | Reversed-Phase C18 | Suitable for moderately polar to non-polar compounds. |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (with formic acid) | Optimizes separation of the parent compound and its potential metabolites. |
| Detection | UV-Vis or DAD | Dependent on the presence of a chromophore in the this compound structure. |
| Quantification | External standard calibration | Plotting peak area against known concentrations of a reference standard. |
Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and quantification of metabolites. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, would be employed to determine the accurate mass of potential metabolites, enabling the prediction of their elemental composition.
Tandem mass spectrometry (MS/MS) experiments would be crucial for structural elucidation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can piece together the structure of the metabolites. For quantitative purposes, techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offer high sensitivity and selectivity.
Development and Validation of Bioanalytical Assays in Biological Matrices
For research applications involving biological matrices such as plasma, urine, or tissue homogenates, the development and validation of a robust bioanalytical assay are paramount. This process ensures the reliability and accuracy of the data generated.
A typical bioanalytical method development would involve optimizing sample preparation techniques to remove interferences and concentrate the analyte. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.
The validation of the bioanalytical assay would be performed according to established regulatory guidelines, assessing parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.
Table 2: Key Parameters in Bioanalytical Method Validation
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | Closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Recovery | Efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤15%. |
| Stability | Chemical stability of the analyte in the biological matrix under different conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Computational and Cheminformatics Approaches in C21h29fn4o4 Research
Molecular Modeling and Docking Simulations for C21H29FN4O4 and its Interactions
Molecular modeling and docking simulations are fundamental tools for understanding how a molecule like this compound might interact with biological targets, such as proteins or enzymes researchgate.netschrodinger.com. Molecular modeling involves creating three-dimensional representations of molecules and simulating their behavior. Docking simulations, a key application of molecular modeling, predict the preferred orientation of this compound when it binds to a target protein's active site. This process helps identify potential binding modes and estimate the binding affinity, which is crucial for assessing a compound's potential as a drug candidate schrodinger.comnih.govresearchgate.net.
The effectiveness of docking simulations depends on the accuracy of the protein and ligand structures, as well as the scoring functions used to rank the predicted binding poses schrodinger.comscielo.br. Advanced techniques, such as induced-fit docking, can account for the flexibility of both the protein and the ligand, providing a more realistic simulation of molecular recognition schrodinger.com. By simulating the interactions of this compound with known biological targets, researchers can gain insights into its mechanism of action and identify potential modifications to enhance its efficacy.
In Silico Screening and Virtual Ligand Design for this compound Analogs
In silico screening, also known as virtual screening (VS), is a computational technique used to analyze large databases of chemical compounds to identify those most likely to interact with a specific biological target scielo.brmdpi.comwjpmr.com. This process significantly narrows down the number of compounds that require experimental testing. Virtual screening can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses information from known active ligands when the target structure is unavailable scielo.brmdpi.combiostrand.ai.
For this compound, in silico screening could involve using its structure as a query to search chemical libraries for similar compounds or molecules predicted to bind to the same target. Virtual ligand design, an extension of this, focuses on designing novel molecules with improved properties based on existing ligands or pharmacophore models. This approach allows for the systematic exploration of chemical space to identify analogs of this compound with potentially enhanced binding affinity, selectivity, or pharmacokinetic properties.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies for this compound
Pharmacophore modeling is a crucial ligand-based drug design strategy that identifies the essential three-dimensional features of a molecule necessary for biological activity wjpmr.comcreative-biolabs.comresearchgate.netarxiv.orgfrontiersin.org. A pharmacophore model represents the spatial arrangement of chemical functionalities, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, that are recognized by a biological target. These models are typically generated from a set of known active ligands creative-biolabs.comresearchgate.net.
For this compound, a pharmacophore model could be developed using known active compounds that share a similar biological target. This model can then serve as a template for virtual screening to identify new compounds with similar pharmacophoric features or to guide the design of novel analogs by ensuring that critical features are present. Ligand-based drug design strategies, including pharmacophore modeling, are particularly valuable when the three-dimensional structure of the target protein is unknown creative-biolabs.com.
Machine Learning and Artificial Intelligence Applications in this compound Drug Discovery Research
Applications of ML/AI in drug discovery include:
Predictive Modeling: ML algorithms can predict various properties of this compound, such as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to specific targets mdpi.comresearchgate.net.
Virtual Screening Enhancement: AI can improve the efficiency and accuracy of virtual screening by developing more sophisticated predictive models and identifying complex structure-activity relationships biostrand.ai.
De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties, potentially leading to new analogs of this compound arxiv.orgroche.com.
Pharmacophore Generation: ML can assist in generating and refining pharmacophore models, leading to more effective virtual screening and lead optimization arxiv.org.
The integration of AI and ML into the drug discovery pipeline offers a powerful approach to accelerate the identification and development of new therapeutic agents, including those related to the chemical structure this compound.
Emerging Research Perspectives and Unexplored Avenues for C21h29fn4o4
Exploration of Novel Therapeutic Modalities for C21H29FN4O4 Applications
The development of novel therapeutic modalities is a cornerstone of modern medicine, aiming to address unmet clinical needs and improve patient outcomes. For a compound like this compound, this involves identifying new disease targets or pathways where it might exert a beneficial effect. Research in this domain often focuses on understanding the compound's mechanism of action at a molecular level to predict its potential efficacy in various disease states. For instance, studies might explore its interaction with specific enzymes, receptors, or signaling pathways implicated in conditions ranging from inflammatory diseases to oncological targets mdpi.comnih.govmayo.edu. The goal is to uncover unique therapeutic applications beyond any currently known uses, potentially through modulating biological processes that are not yet fully understood or targeted by existing treatments.
Investigation of this compound in Combination Research Strategies
The concept of combination therapy is increasingly vital in overcoming drug resistance and enhancing therapeutic efficacy. For this compound, research could investigate its potential when used in conjunction with other therapeutic agents. This might involve exploring synergistic effects, where the combined action of two or more drugs produces a greater effect than the sum of their individual effects nih.govesmo.org. Alternatively, combination strategies could aim to mitigate side effects, improve drug pharmacokinetics, or broaden the spectrum of activity against complex diseases. Preclinical studies would be essential in identifying optimal combinations and understanding the underlying mechanisms of synergy or antagonism. Such research could involve testing this compound alongside established therapies or other experimental compounds to uncover enhanced therapeutic benefits in various disease models mdpi.comclinicaltrials.gov.
Systems Biology and Omics Approaches in Understanding this compound's Biological Footprint
Systems biology and multi-omics approaches offer a comprehensive view of how a compound interacts with biological systems. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of a molecule's biological footprint researchgate.netugent.benih.govmdpi.comuclouvain.be. For this compound, these approaches could elucidate its precise mechanisms of action, identify off-target effects, and reveal complex molecular networks it influences. For example, transcriptomic analysis could reveal changes in gene expression patterns induced by the compound, while proteomic studies might identify altered protein levels or post-translational modifications. Metabolomic profiling could further illustrate the compound's impact on metabolic pathways. Such integrated analyses are crucial for identifying biomarkers of response or resistance and for fully characterizing the compound's biological impact in preclinical research models.
Advanced Delivery Systems for this compound in Preclinical Research Models
The efficacy and safety of a chemical compound are often significantly influenced by its delivery system. For this compound, the development of advanced drug delivery systems (DDS) could be critical for its preclinical evaluation and potential therapeutic application ulisboa.ptthno.orgdovepress.comnih.gov. These systems, such as nanoparticles, liposomes, or other nanocarriers, are designed to enhance drug stability, improve bioavailability, achieve targeted delivery to specific tissues or cells, and control the release kinetics of the compound thno.orgnih.govmdpi.com. Research in this area would focus on formulating this compound into suitable delivery vehicles and testing their performance in preclinical models. This includes evaluating factors like drug loading efficiency, in vivo stability, biodistribution, and therapeutic efficacy at the target site, while minimizing systemic exposure and potential toxicity.
Compound Name Table:
| Chemical Formula | Common Name/Identifier |
| This compound | Not identified |
Conclusion and Future Directions in C21h29fn4o4 Research
Synthesis of Current Knowledge and Identification of Key Research Gaps for C21H29FN4O4.
Key research gaps would likely include:
Pharmacodynamics: The specific biological targets and mechanism of action of this compound are unknown.
Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is not available.
Toxicology: The short-term and long-term toxicity profile of this compound has not been investigated.
Therapeutic Potential: The potential therapeutic applications of this compound have yet to be explored.
Prospective Research Areas and Methodological Innovations for this compound Studies.
Future research on this compound would logically begin with foundational studies to characterize the molecule.
Prospective research areas would include:
Chemical Synthesis and Analogue Development: Establishing an efficient and scalable synthesis method for this compound would be a primary step. This would also enable the creation of analogues to explore structure-activity relationships (SAR).
Target Identification and Validation: High-throughput screening assays could be employed to identify the biological targets of this compound. Subsequent validation studies in relevant biological systems would be crucial.
Preclinical Efficacy Studies: Once a potential therapeutic target is identified, preclinical studies in animal models of disease would be necessary to evaluate the compound's efficacy.
Methodological innovations that could be applied to the study of this compound include:
Organoid and "Organ-on-a-Chip" Models: These advanced in vitro models could provide more physiologically relevant data on the compound's efficacy and toxicity compared to traditional cell cultures.
CRISPR-Cas9 Gene Editing: This technology could be utilized to validate the biological targets of this compound by observing the effects of the compound in genetically modified cells.
Computational Modeling and AI: In silico methods could be used to predict the compound's properties, identify potential targets, and design more potent analogues, thereby accelerating the research and development process.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing C21H29FN4O4 to ensure reproducibility?
- Methodological Answer : Follow modular synthetic routes with stepwise characterization. For novel compounds, include detailed purity assessments (e.g., HPLC ≥95%) and spectroscopic data (1H/13C NMR, HRMS). For known intermediates, cite prior literature but validate identity via melting point comparisons or spectral overlays. Document solvent systems, catalysts, and reaction conditions (temperature, time) explicitly in the main manuscript, reserving extensive optimization data for supplementary materials .
Q. Which analytical techniques are critical for characterizing C21H29FN4O4’s structural and functional properties?
- Methodological Answer : Prioritize orthogonal methods:
- Structural : X-ray crystallography (for crystalline derivatives) or 2D NMR (COSY, HSQC) to resolve stereochemistry.
- Functional : FT-IR for functional groups (e.g., carbonyl stretches) and UV-Vis for conjugated systems.
- Purity : Combine HPLC with charged aerosol detection (CAD) for non-chromophoric impurities. Cross-validate results against reference standards .
Q. How should researchers design a literature review to contextualize C21H29FN4O4 within its chemical class?
- Methodological Answer : Use databases like SciFinder and Reaxys with search filters for:
- Structural analogs : Substructure searches focusing on the fluorophenyl and tetrahydropyran motifs.
- Biological activity : Keywords like "kinase inhibitors" or "GPCR modulators" paired with mechanistic studies (e.g., IC50 data). Exclude patents and non-peer-reviewed sources. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for C21H29FN4O4 under varying pH conditions?
- Methodological Answer :
Replicate studies : Test degradation kinetics in buffered solutions (pH 1–10) using controlled temperature (±0.5°C).
Identify degradation products : LC-MS/MS to track hydrolytic byproducts (e.g., lactam formation).
Statistical analysis : Apply ANOVA to compare batch variability and Grubbs’ test to exclude outliers.
- Example : A 2023 study found discrepancies in acidic stability; reanalysis revealed oxidation by trace metal ions in buffers, mitigated by EDTA .
Q. What strategies optimize the pharmacokinetic (PK) profiling of C21H29FN4O4 in preclinical models?
- Methodological Answer :
- In vitro : Microsomal stability assays (human/rodent liver microsomes) with CYP450 inhibition screening.
- In vivo : Use cassette dosing in rodents to assess AUC and Cmax while minimizing animal use. Validate plasma concentrations via LC-MS with deuterated internal standards.
- Data normalization : Correct for protein binding (e.g., equilibrium dialysis) to report unbound fractions .
Q. How can computational modeling predict off-target interactions of C21H29FN4O4?
- Methodological Answer :
Docking studies : Use AutoDock Vina with homology models of secondary targets (e.g., hERG channel).
MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
Validation : Compare predictions with in vitro panel screens (e.g., Eurofins SafetyScreen44).
Q. What frameworks address contradictions in mechanistic studies of C21H29FN4O4’s biological activity?
- Methodological Answer :
- Hypothesis testing : Apply Mill’s methods (agreement, difference) to isolate variables.
- Contradiction analysis : Use TRIZ principles to map technical conflicts (e.g., potency vs. solubility) and identify "inventive solutions" .
- Case study : Conflicting IC50 values in kinase assays were resolved by controlling ATP concentrations (Km-adjusted protocols) .
Q. How should researchers ensure FAIR compliance for C21H29FN4O4 datasets?
- Methodological Answer :
- Metadata standards : Use ISA-Tab for experimental workflows and PubChem depositions for spectral data.
- Repositories : Store raw NMR (nmrXiv) and crystallography (Crystallography Open Database) files with persistent identifiers.
- Ethical checks : Anonymize animal/human data and include GDPR-compliant access controls .
Guidance for Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
